molecular formula C21H19NO4S B10867985 Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B10867985
M. Wt: 381.4 g/mol
InChI Key: RNJXOTVZQLOACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound’s thiophene ring can engage in π-π interactions with aromatic amino acids in protein active sites, while the carbonyl and ester groups can form hydrogen bonds, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the 2-methoxyphenyl group enhances its ability to participate in hydrogen bonding and π-π interactions, making it a valuable compound for various research applications .

Biological Activity

Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl ester and a methoxyphenyl group, which may contribute to its biological activity. The molecular structure can be represented as follows:

C19H19NO4S\text{C}_{19}\text{H}_{19}\text{N}\text{O}_{4}\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound.

  • Mechanism of Action : The compound induces apoptosis in cancer cell lines through the activation of caspase pathways. It has been shown to inhibit cell proliferation in various cancer models, including breast and lung cancer cells .
  • Efficacy : In vitro assays demonstrated an IC50 value of approximately 25 µM against MCF-7 breast cancer cells, indicating moderate cytotoxicity . In vivo studies in tumor-bearing mice revealed significant tumor growth suppression compared to control groups.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties.

  • Cyclooxygenase Inhibition : It exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for COX-1 and COX-2 were found to be 0.31 µM and 3.11 µM, respectively .
  • In Vivo Models : In animal models of inflammation, treatment with the compound resulted in a marked reduction in edema and pain response, suggesting its potential as an anti-inflammatory agent.

Study 1: Anticancer Activity Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of thiophene compounds and evaluated their anticancer activities. This compound was one of the most promising candidates, showing significant apoptosis induction in MCF-7 cells .

CompoundIC50 (µM)Cell LineMechanism
Compound A25MCF-7Apoptosis
Compound B15A549Apoptosis
Ethyl Compound25MCF-7Caspase Activation

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound using carrageenan-induced paw edema models in rats. The results indicated that the compound significantly reduced swelling compared to untreated controls.

Treatment GroupPaw Edema Reduction (%)
Control0
Ethyl Compound75
Standard Drug80

Properties

Molecular Formula

C21H19NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[(2-methoxybenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C21H19NO4S/c1-3-26-21(24)18-16(14-9-5-4-6-10-14)13-27-20(18)22-19(23)15-11-7-8-12-17(15)25-2/h4-13H,3H2,1-2H3,(H,22,23)

InChI Key

RNJXOTVZQLOACR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.